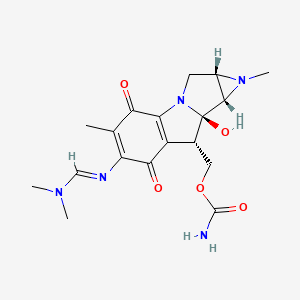
9-epi-7-N-Dimethylaminomethylenemitomycin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-epi-7-N-Dimethylaminomethylenemitomycin D is a synthetic derivative of mitomycin, a class of antibiotics that exhibit potent antitumor activity This compound is structurally characterized by the presence of a dimethylaminomethylene group, which is believed to enhance its biological activity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-epi-7-N-Dimethylaminomethylenemitomycin D typically involves multiple steps, starting from mitomycin C. The key steps include:
Epimerization: Conversion of mitomycin C to its 9-epi form.
Dimethylaminomethylene Introduction: Reaction with dimethylamine and formaldehyde under controlled conditions to introduce the dimethylaminomethylene group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The process would also involve rigorous purification steps, such as chromatography and crystallization, to ensure the final product meets pharmaceutical standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminomethylene group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, under reflux conditions with appropriate solvents.
Major Products:
Oxidation: Formation of oxidized derivatives with altered biological activity.
Reduction: Reduced forms with potential changes in pharmacological properties.
Substitution: Substituted derivatives with modified chemical and biological characteristics.
科学的研究の応用
Chemistry: Used as a model compound to study the reactivity of mitomycin derivatives.
Biology: Investigated for its effects on cellular processes, particularly DNA synthesis and repair.
Medicine: Explored as a potential chemotherapeutic agent due to its ability to inhibit tumor growth.
作用機序
The mechanism of action of 9-epi-7-N-Dimethylaminomethylenemitomycin D involves the inhibition of DNA synthesis. The compound intercalates into DNA strands, causing cross-linking and strand breaks. This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA synthesis and repair.
類似化合物との比較
Mitomycin C: The parent compound, known for its antitumor activity.
Mitomycin A: Another derivative with similar biological properties.
Porfiromycin: A related compound with enhanced stability and activity.
Uniqueness: 9-epi-7-N-Dimethylaminomethylenemitomycin D is unique due to the presence of the dimethylaminomethylene group, which enhances its DNA-binding affinity and biological activity. This structural modification distinguishes it from other mitomycin derivatives and contributes to its potential as a more effective chemotherapeutic agent.
特性
CAS番号 |
105616-81-7 |
|---|---|
分子式 |
C18H23N5O5 |
分子量 |
389.4 g/mol |
IUPAC名 |
[(4S,6S,7R,8S)-11-(dimethylaminomethylideneamino)-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C18H23N5O5/c1-8-12(20-7-21(2)3)15(25)11-9(6-28-17(19)26)18(27)16-10(22(16)4)5-23(18)13(11)14(8)24/h7,9-10,16,27H,5-6H2,1-4H3,(H2,19,26)/t9-,10+,16+,18-,22?/m1/s1 |
InChIキー |
KOZLKHPNLSMUOI-MIYKDEQVSA-N |
異性体SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)O)N4C)N=CN(C)C |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N=CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
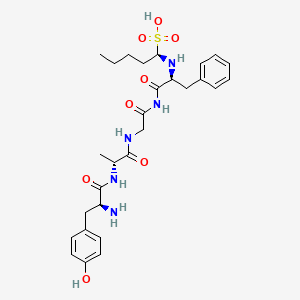
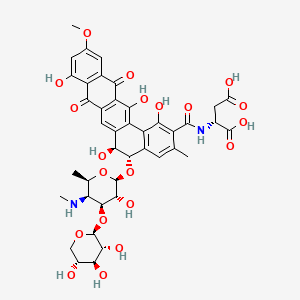
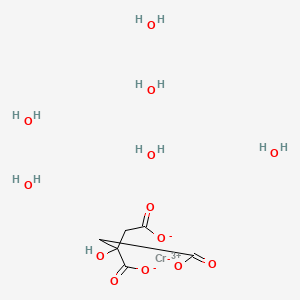
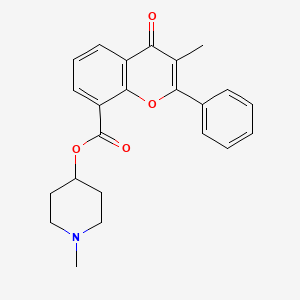
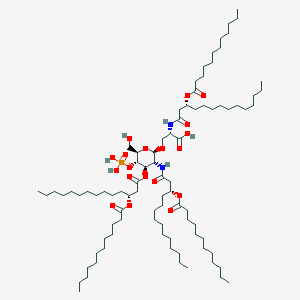

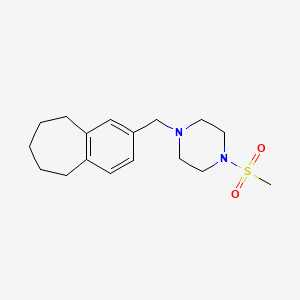
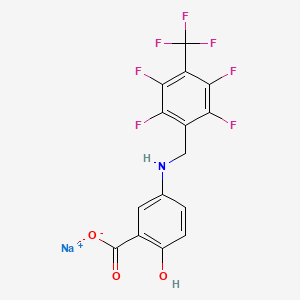
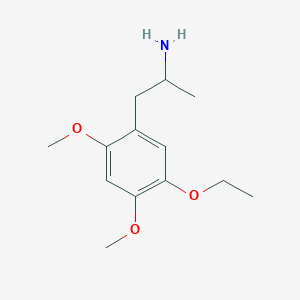
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
